Galvestine-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H34N4O3 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
[(2S)-2-(dibenzylamino)propyl] 4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C30H34N4O3/c1-23(33(20-24-10-4-2-5-11-24)21-25-12-6-3-7-13-25)22-37-30(36)32-18-16-26(17-19-32)34-28-15-9-8-14-27(28)31-29(34)35/h2-15,23,26H,16-22H2,1H3,(H,31,35)/t23-/m0/s1 |
InChI Key |
ZZCOBRRMCZXMNJ-QHCPKHFHSA-N |
Isomeric SMILES |
C[C@@H](COC(=O)N1CCC(CC1)N2C3=CC=CC=C3NC2=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Canonical SMILES |
CC(COC(=O)N1CCC(CC1)N2C3=CC=CC=C3NC2=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Synonyms |
galvestine-1 |
Origin of Product |
United States |
Mechanistic Characterization of Galvestine 1 Action
Enzymatic Inhibition of Monogalactosyldiacylglycerol (B12364196) (MGDG) Synthases
Galvestine-1's primary mode of action is the direct inhibition of MGDG synthase activity. This was established through in vitro assays using both recombinant enzymes and native enzymes in purified chloroplast envelope membranes. researchgate.net
Research has demonstrated that this compound effectively inhibits all three isoforms of MGDG synthase found in the model plant Arabidopsis thaliana: MGD1, MGD2, and MGD3. researchgate.netasm.org MGD1 is the primary isoform responsible for the bulk of MGDG synthesis required for chloroplast biogenesis, while MGD2 and MGD3 are typically involved in responses to specific conditions like phosphate (B84403) limitation. nih.govfrontiersin.org
In vitro concentration-response curves have quantified the inhibitory potency of this compound against each recombinant isoform, showing a clear dose-dependent inhibition for all three. researchgate.net This broad-spectrum activity against all MGDG synthase isoforms underscores its comprehensive impact on galactolipid synthesis. researchgate.netcore.ac.uk
Table 1: In Vitro Inhibition of Arabidopsis thaliana MGDG Synthase Isoforms by this compound This interactive table provides the half-maximal inhibitory concentration (IC50) values for this compound against recombinant MGDG synthase isoforms.
| Enzyme Isoform | IC50 (µM) |
|---|---|
| MGD1 | ~10 |
| MGD2 | ~25 |
| MGD3 | ~50 |
Data sourced from concentration-response curves presented in Botté et al., 2011. researchgate.net
Kinetic analyses have definitively characterized this compound as a competitive inhibitor of MGDG synthases. researchgate.netnih.govnih.gov It directly competes with the enzyme's natural substrate, diacylglycerol (DAG). researchgate.netasm.org This means that this compound binds to the same active site on the enzyme that DAG would normally occupy, thereby preventing the synthesis of MGDG.
The efficiency of this competition has been quantified. For the MGD1 isoform, the inhibition constant (Kᵢ) for this compound was determined to be significantly lower than the enzyme's Michaelis constant (Kₘ) for its substrate DAG, indicating a strong affinity of the inhibitor for the enzyme's active site. researchgate.net
Table 2: Competitive Inhibition Constants for MGD1 This interactive table details the kinetic parameters demonstrating this compound's competitive inhibition against the MGD1 isoform.
| Parameter | Value (mole fraction) | Description |
|---|---|---|
| Kᵢ (this compound) | 0.235 | The inhibition constant for this compound, representing its binding affinity to the MGD1 active site. |
| Kₘ (Diacylglycerol) | 2.59 | The Michaelis constant for the diacylglycerol (DAG) substrate, indicating the substrate concentration at which the reaction rate is half of the maximum. |
Data sourced from Botté et al., 2011. researchgate.net A lower Kᵢ value relative to the Kₘ value confirms efficient competitive inhibition.
Specificity Profile Across MGDG Synthase Isoforms (e.g., MGD1, MGD2, MGD3)
Molecular Interactions and Binding Dynamics
The competitive nature of this compound's inhibitory action is rooted in its specific molecular structure and how it interacts with the MGDG synthase enzyme at the atomic level.
This compound was discovered through a high-throughput screening of a chemical library containing over 23,000 different small molecules. researchgate.netnih.gov Its selection from this vast pool was based on its ability to inhibit recombinant MGD1. researchgate.net Subsequent analysis of its binding characteristics confirmed that it physically interacts with the enzyme in a manner that precludes substrate binding. The binding occurs at the periphery of mixed micelles or membrane bilayers where the enzyme is active, allowing it to effectively compete with the membrane-embedded DAG substrate. researchgate.net
The structural foundation for this compound's competitive inhibition lies in its ability to mimic the diacylglycerol substrate. Three-dimensional molecular dynamic simulations have shown that a portion of the this compound molecule, specifically the piperidinyl-benzimidazolone scaffold, can structurally overlap with the glycerol (B35011) moiety of the DAG substrate. researchgate.net This structural superposition allows this compound to fit into the enzyme's active site. Computational modeling further supports that this mimicry enables this compound to occupy the DAG binding site, effectively blocking the catalytic process. researchgate.net This substrate mimicry is a key feature of its mechanism, providing a structural explanation for its potent and competitive inhibition of MGDG synthesis.
Galvestine 1 in Plant Lipid Metabolism and Physiology Research
Impact on Chloroplast Biogenesis and Photosynthetic Function
The synthesis of MGDG is fundamental to the formation and operation of chloroplasts. nih.gov By inhibiting this crucial step, Galvestine-1 allows researchers to study the downstream consequences on chloroplast structure and photosynthetic activity.
Thylakoid membranes, the site of light-dependent reactions of photosynthesis, are critically dependent on a high MGDG content for their structure and biogenesis. uniprot.org, oup.com Research utilizing this compound has consistently demonstrated that a reduction in MGDG leads to impaired chloroplast development and compromises the integrity of thylakoid membranes. nih.gov, oup.com
Long-term treatment of Arabidopsis thaliana seedlings with this compound results in a notable impairment of chloroplast development. oup.com, oup.com This is characterized by a severe underdevelopment of the internal membrane structures within the chloroplasts. oup.com Observations in this compound treated plants have revealed membrane connections between the inner envelope membrane of the chloroplast and the thylakoids, supporting a model where lipids are transported between these compartments through non-bilayer structures, which are influenced by MGDG content. frontiersin.org The unique cone-like shape of MGDG is thought to facilitate the formation of these non-lamellar structures, which are essential for the dynamic process of thylakoid biogenesis. frontiersin.org A decrease in the MGDG to digalactosyldiacylglycerol (B1163852) (DGDG) ratio, as induced by this compound, affects the stability and fluidity of these photosynthetic membranes. oup.com
The structural integrity of thylakoid membranes is directly linked to their function in photosynthesis. Galactolipids like MGDG are not merely structural components but are also essential for stabilizing the large protein complexes of the photosystems. upc.edu, frontiersin.org Inhibition of MGDG synthesis by this compound disrupts the normal operation of the photosystems, thereby affecting photosynthetic efficiency. oup.com
While direct studies on this compound's impact on photoprotective mechanisms are detailed, the established role of MGDG allows for clear inferences. The ratio of MGDG to DGDG is critical for the proper structure and function of thylakoids. oup.com A disruption in this ratio can lead to instability in the photosynthetic machinery, potentially making it more susceptible to photodamage under high light conditions. illinois.edu, frontiersin.org Efficient photosynthesis relies on the rapid expansion and dynamic organization of thylakoids, processes that require a massive and regulated supply of MGDG. frontiersin.org By limiting this supply, this compound provides a means to study how plants adapt their photosynthetic apparatus when this key building block is scarce.
Thylakoid Membrane Development and Integrity
Regulation of Cellular Lipid Homeostasis
This compound's utility extends beyond the chloroplast, offering a window into the whole-cell system of lipid homeostasis. nih.gov, nih.gov It helps to uncover the connections between lipid synthesis in the chloroplast and metabolic pathways in other cellular compartments, such as the endoplasmic reticulum (ER).
This compound acts as a competitive inhibitor of MGDG synthases by interfering with the binding of the substrate diacylglycerol (DAG). probechem.com, nih.gov This inhibition leads to a direct and measurable reduction in the MGDG content in plant tissues. nih.gov In Arabidopsis, treatment with this compound has been shown to cause a significant decrease in MGDG levels, a primary factor in the observed developmental defects in chloroplasts. researchgate.net, oup.com For instance, a loss-of-function mutant (mgd1-2) with no detectable MGDG synthase expression shows a ~98% reduction in MGDG, and chemical inhibition with this compound produces similar, though less absolute, effects on MGDG content. oup.com
| Parameter | Organism | Effect of this compound Treatment | Reference |
| MGDG Content | Arabidopsis thaliana | Significant reduction | nih.gov, oup.com |
| Mechanism | In vitro assays | Competitive inhibition with diacylglycerol (DAG) | probechem.com, nih.gov |
| Primary Consequence | Arabidopsis thaliana | Impairment of chloroplast development | researchgate.net, oup.com |
This table summarizes the primary and direct effects of this compound on MGDG content based on published research findings.
The synthesis of chloroplast lipids is a coordinated effort involving both the chloroplast itself and the endoplasmic reticulum (ER). frontiersin.org this compound has been instrumental in studying the trafficking of lipid precursors between these compartments. frontiersin.org, nih.gov The biogenesis of photosynthetic membranes relies on this lipid trafficking to supply the necessary building blocks for galactolipids. frontiersin.org
When MGDG synthesis is limited by this compound, it triggers compensatory responses that highlight the coordination between cellular lipid pools. researchgate.net For example, the study of ALA10, a phospholipid flippase in the ER, shows that its activity becomes particularly important under this compound induced stress. frontiersin.org, researchgate.net ALIS5, a protein that interacts with ALA10, helps to localize it to endomembranes near chloroplasts, suggesting a direct role in modulating the lipid flow to the plastid. researchgate.net The observation of physical membrane connections between the chloroplast inner envelope and thylakoids in this compound-treated plants further supports the idea of direct lipid transport channels that are crucial during thylakoid biogenesis. frontiersin.org
A key finding from studies using this compound is the responsive nature of the plant's genetic machinery to lipid imbalances. The chemical inhibition of MGDG synthases triggers a whole-genome transcriptional response, pointing to a sophisticated regulatory network that maintains lipid homeostasis. nih.gov
A prominent example of this is the upregulation of the ALA10 gene. researchgate.net Upon treatment with this compound, a strong increase in the expression of ALA10 is observed. frontiersin.org, nih.gov ALA10 encodes a P4-type ATPase, a phospholipid flippase located in the ER, which has been identified as a modulator of the MGDG to phosphatidylcholine (PC) ratio. frontiersin.org, nih.gov Overexpression of ALA10 can partially counteract the effects of MGDG synthesis limitation, enhancing leaf growth in plants treated with this compound. researchgate.net, researchgate.net This suggests a feedback mechanism where the cell senses a deficit in chloroplast MGDG and transcriptionally activates genes in the ER to help alleviate the bottleneck, possibly by modifying the lipid precursors supplied to the chloroplast. frontiersin.org, researchgate.net
| Gene | Function | Response to this compound | Implied Role | Reference |
| ALA10 | ER Phospholipid Flippase (P4-type ATPase) | Strong enhancement of expression | Counteracts MGDG limitation; modulates MGDG/PC ratio | frontiersin.org, nih.gov, researchgate.net |
This table illustrates the transcriptional response of a key lipid metabolism gene to this compound treatment, highlighting the cell's adaptive mechanisms.
Intercompartmental Lipid Traffic and Metabolic Coordination
Phenotypic Consequences on Plant Development
The application of this compound, a specific inhibitor of monogalactosyldiacylglycerol (B12364196) (MGDG) synthases, has profound effects on plant development. researchgate.netprobechem.com By disrupting the synthesis of MGDG, the most abundant lipid in photosynthetic thylakoid membranes, this compound provides a unique tool to study lipid homeostasis and its connection to plant growth and morphology. researchgate.netresearchgate.net Its effects are observed from the cellular to the whole-plant level, impacting everything from organelle structure to reproductive processes. researchgate.netnih.gov
Systemic Distribution and Uptake Mechanisms (e.g., Root Uptake, Xylem and Mesophyll Circulation)
This compound demonstrates systemic mobility within plants, allowing for its widespread effect following localized application. researchgate.netprobechem.com Research in Arabidopsis thaliana has shown that the compound is readily absorbed by the roots from a solid growth medium. researchgate.net Following root uptake, this compound is transported throughout the plant via the xylem, the primary water-conducting tissue. researchgate.netnih.gov This circulation allows the inhibitor to reach the leaves, where it enters the mesophyll cells, the principal sites of photosynthesis. researchgate.netprobechem.com This efficient uptake and distribution mechanism ensures that this compound can exert its inhibitory effect on MGDG synthesis in the chloroplasts of photosynthetic tissues, leading to systemic phenotypic consequences. researchgate.netnih.gov
The process of root uptake involves the absorption of water and dissolved substances from the soil. ebsco.com Water and nutrients move across the root from the epidermis to the central vascular tissues, including the xylem, through apoplastic (via cell walls) and symplastic (via cytoplasm) pathways. ebsco.comrseco.org The Casparian strip in the endodermis acts as a barrier, forcing water and solutes to cross cell membranes, which allows for selective uptake. rseco.orgresearchgate.net Once in the xylem, substances are transported upward to the rest of the plant with the flow of water driven by transpiration. rseco.org
Influence on Pollen Tube Elongation and Reproduction
The process of fertilization in flowering plants relies on the successful growth of the pollen tube, a single cell that extends from the pollen grain to deliver sperm cells to the ovule. nih.govwikipedia.org This rapid, polarized growth requires a significant expansion of the plasma membrane. researchgate.netnih.gov Galactolipids, specifically MGDG and its derivative digalactosyldiacylglycerol (DGDG), are crucial components for this membrane expansion. researchgate.netnih.gov
The application of this compound has been shown to significantly inhibit pollen tube elongation. researchgate.netnih.govnih.gov By blocking MGDG synthases, this compound reduces the availability of galactolipids needed for new membrane synthesis, thereby slowing down the rate of pollen tube growth. researchgate.netnih.gov Studies on Arabidopsis thaliana have demonstrated a dose-dependent reduction in pollen tube length upon treatment with this compound. nih.govresearchgate.net While it shortens the pollen tube, this compound does not typically cause strong deformations, though it can lead to an increase in the tube's diameter. nih.gov This inhibition of one of the fastest cellular growth processes in nature highlights the critical role of galactolipid synthesis in plant reproduction. researchgate.net
The table below details the inhibitory effect of this compound on the in vitro elongation of Arabidopsis thaliana pollen tubes.
| This compound Concentration | Average Pollen Tube Length (% of Control) | Statistical Significance (P-value) |
| 1 µM | ~90% | P < 10⁻² |
| 10 µM | ~60% | P < 10⁻⁴ |
| 100 µM | ~45% | P < 10⁻⁸ |
Data sourced from in vitro experiments on Arabidopsis pollen tubes. researchgate.net
Macro- and Microscopic Morphological Manifestations (e.g., Chlorosis, Chloroplast Ultrastructure)
The inhibition of MGDG synthesis by this compound leads to distinct and observable morphological changes in plants, both at the macroscopic and microscopic levels. researchgate.netnih.gov MGDG is the primary structural lipid of thylakoid membranes within chloroplasts, and its depletion critically impairs chloroplast development and function. researchgate.netresearchgate.netnih.gov
A key macroscopic symptom is the appearance of pale or yellow leaves, a condition known as chlorosis. oup.comoup.com This loss of green color is a direct result of reduced chlorophyll (B73375) content and impaired photosynthetic machinery, which is housed within the thylakoid membranes. oup.comoup.com Studies in Arabidopsis, tobacco, and rice have consistently shown that a reduction in MGDG content leads to chlorotic phenotypes and arrested vegetative growth. oup.comoup.com
Microscopically, the effects are even more pronounced. Transmission electron microscopy reveals severe alterations to the chloroplast ultrastructure in this compound-treated plants. researchgate.net In healthy plants, chloroplasts feature well-organized stacks of thylakoids known as grana. mdpi.com Following treatment with this compound, which disrupts MGDG synthesis, this intricate structure is compromised. researchgate.netoup.com The internal thylakoid membrane system becomes disorganized, and the chloroplasts themselves can appear swollen and damaged, with a loss of the typical grana stacking. oup.commdpi.com This structural failure underlies the functional impairment of photosynthesis and results in the visible chlorosis. mdpi.comnih.gov
The table below summarizes the key morphological effects observed in plants following the inhibition of MGDG synthesis, a condition induced by this compound.
| Level | Observation | Description |
| Macroscopic | Chlorosis | Yellowing or paling of leaf tissue due to loss of chlorophyll. oup.comoup.com |
| Macroscopic | Stunted Growth | Arrest of vegetative development. oup.comoup.com |
| Microscopic | Impaired Chloroplast Development | Chloroplasts are structurally compromised and may appear swollen. researchgate.netmdpi.com |
| Microscopic | Disrupted Thylakoid Ultrastructure | The internal system of thylakoid membranes, including grana stacks, is disorganized and reduced. oup.comoup.com |
Applications of Galvestine 1 Beyond Plant Models
Modulation of Algal Lipid Biosynthesis
The marine microalga Nannochloropsis oculata is a notable producer of the omega-3 fatty acid eicosapentaenoic acid (EPA), a compound of high value for human and animal nutrition. nih.govwur.nl However, for commercial production to be viable, methods to increase the yield and simplify the extraction of pure EPA are necessary. whiterose.ac.uk Galvestine-1 has emerged as a key chemical tool in strategies aimed at remodeling the lipid metabolism of this microalga to boost EPA production. nih.govresearchgate.net
In Nannochloropsis oculata, EPA is primarily located within complex membrane lipids, specifically MGDG, in the thylakoid membranes during the exponential growth phase. nih.govwhiterose.ac.uk this compound inhibits the MGDG synthase, the enzyme responsible for the synthesis of MGDG. whiterose.ac.ukresearchgate.net The application of this compound as a selective pressure agent allows for the isolation of mutant strains that can thrive despite the inhibition of MGDG formation. whiterose.ac.uk These mutants are hypothesized to reroute lipid synthesis, leading to a reduction in membrane lipids and an increased accumulation of EPA in other cellular compartments, potentially as neutral lipids. whiterose.ac.uk
Research has shown that mutant strains of N. oculata selected using this methodology exhibit significantly higher EPA content compared to the wild-type. For instance, one study reported that a selected mutant strain (M1) had a faster growth rate and a higher percentage of EPA (29.20%) compared to the wild-type (18.57%). whiterose.ac.uk Another study found that a fast-growing mutant strain possessed 37.5% of its total fatty acids as EPA, a substantial increase from the 22.2% observed in the wild-type strain. nih.govwhiterose.ac.uk This resulted in a final EPA quantity of 68.5 mg/g dry cell weight in the mutant, compared to 48.6 mg/g in the wild-type. nih.govwhiterose.ac.uk
| Strain | Growth Rate (per day) | EPA Content (% of Total Fatty Acids) | EPA Quantity (mg/g dry cell weight) | Reference |
|---|---|---|---|---|
| Wild-Type | 0.121 | 18.57% | 48.6 | nih.govwhiterose.ac.ukwhiterose.ac.uk |
| Mutant M1 | 0.156 | 29.20% | Not Reported | whiterose.ac.uk |
| Mutant M18 | 0.147 | 26.42% | Not Reported | whiterose.ac.uk |
| Fast-Growing Mutant | Not Reported | 37.5% | 68.5 | nih.govwhiterose.ac.uk |
To achieve enhanced EPA production, researchers have devised a multi-step strategy involving chemical mutagenesis coupled with a stringent selection process. whiterose.ac.ukresearchgate.net This approach avoids the regulatory constraints associated with genetically modified organisms. researchgate.net The process typically begins with inducing random mutations in the microalgal population using a chemical mutagen, such as ethyl methanesulfonate (B1217627) (EMS). nih.govwhiterose.ac.uk
Following mutagenesis, a two-tiered selection process is implemented using specific inhibitors of lipid metabolism. researchgate.net
Initial Screening with Cerulenin: The mutagenized population is first cultured on a medium containing cerulenin, a fatty acid synthase inhibitor. nih.govwhiterose.ac.uk This step selects for mutants that can overproduce fatty acids, as they are more likely to survive this inhibition. whiterose.ac.uk
Secondary Screening with this compound: The fastest-growing mutants from the first screen are then subjected to a second selection pressure by cultivating them in a medium containing this compound. nih.govwhiterose.ac.uk As this compound inhibits MGDG synthase, this step isolates mutants with altered lipid pathways that channel fatty acids, including EPA, away from membrane lipid synthesis. whiterose.ac.uknih.gov
This combined strategy of random mutagenesis and dual-inhibitor selection has proven effective in generating N. oculata strains with significantly improved EPA yields. nih.govwhiterose.ac.uk
Enhancing Eicosapentaenoic Acid (EPA) Production in Microalgae (e.g., Nannochloropsis oculata)
Preclinical Investigations in Parasitology (Non-Human Pathogen Systems)
The vital role of glycerolipid metabolism in eukaryotic cells, including pathogenic parasites, has prompted investigations into the antiparasitic potential of compounds that disrupt these pathways. researchgate.net this compound and its analogs, which target enzymes involved in the metabolism of diacylglycerol (DAG) and phosphatidic acid, have been explored as potential inhibitors of protozoan parasites belonging to the phylum Apicomplexa. asm.org This phylum includes parasites of significant medical importance, such as Toxoplasma gondii and Plasmodium falciparum. asm.orgnih.gov
Toxoplasma gondii is an obligate intracellular parasite responsible for toxoplasmosis, a disease affecting a large portion of the global population. asm.orgthenativeantigencompany.com Initial studies tested this compound and one of its analogs, referred to as compound 1 ((S)-2-(dibenzylamino)-3-phenylpropyl 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate), for their effects on T. gondii proliferation. asm.org
Both compounds were found to inhibit the in-vitro proliferation of T. gondii tachyzoites, the rapidly dividing stage of the parasite. asm.org Compound 1 demonstrated a potent inhibitory effect, with a 50% inhibitory concentration (IC₅₀) of 4.8 µM. asm.org Further investigation showed that while the compound did not affect parasite motility or the integrity of the apical complex, it effectively inhibited cell division. asm.org
Plasmodium falciparum, the deadliest species of malaria parasite, also belongs to the Apicomplexa phylum. asm.orgnih.gov The parasite possesses a non-photosynthetic plastid, the apicoplast, which is involved in key metabolic pathways, including glycerolipid synthesis, making it a potential drug target. up.ac.za
This compound and its analog, compound 1, were assessed for their activity against the erythrocytic stages of P. falciparum. asm.org Both compounds inhibited parasite proliferation in vitro. asm.org Compound 1 was effective against both chloroquine-sensitive (3D7, Nigerian) and chloroquine-resistant (W2, Dd2) strains of P. falciparum, with IC₅₀ values in the 1 to 10 µM range. nih.gov Unlike some antimalarials that cause a delayed death phenotype, the inhibitory effect of compound 1 was immediate. asm.org
| Compound | Target Parasite | Strain | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| This compound | Toxoplasma gondii | RH | <15 | asm.org |
| This compound | Plasmodium falciparum | Not Specified | <15 | asm.org |
| Compound 1 | Toxoplasma gondii | RH | 4.8 | asm.org |
| Plasmodium falciparum | 3D7 (Chloroquine-sensitive) | ~5 | researchgate.netnih.gov | |
| W2 (Chloroquine-resistant) | ~2.5 | nih.gov |
Following the initial findings, a library of 250 piperidinyl-benzimidazolone analogs related to this compound was screened to explore the structure-activity relationship (SAR) and identify compounds with enhanced antiparasitic efficacy. asm.orgasm.org This exploration aimed to find analogs with improved potency and selectivity against both T. gondii and P. falciparum. asm.org
The SAR analysis revealed that specific chemical modifications to the this compound scaffold could significantly influence antiparasitic activity. researchgate.net For activity against T. gondii, modifications to the dibenzylamino group and the phenylpropyl linker were found to be critical. researchgate.net In contrast, for activity against P. falciparum, the benzimidazolone portion of the molecule appeared to be more important for efficacy. researchgate.net This systematic screening led to the identification of compounds with IC₅₀ values in the nanomolar range and high selectivity indexes (up to 1,000 to 2,000), highlighting the potential of this chemical scaffold for developing novel antiparasitic agents. asm.org The SAR models derived from these studies serve as a valuable tool for designing more potent and specific probes to identify the precise molecular targets within the parasites. asm.org
Research Methodologies and Approaches Employing Galvestine 1
High-Throughput Screening and Chemical Genetics for Target Identification
High-throughput screening (HTS) and chemical genetics are powerful strategies for identifying small molecule inhibitors and elucidating gene function. wikipedia.orgsingerinstruments.comsci-hub.se Galvestine-1 itself was identified through such approaches and is now used as a tool in subsequent screens to uncover new components of lipid homeostasis. frontiersin.orgfrontiersin.org
Strategy for Discovery of Small Molecule Inhibitors
The discovery of this compound serves as a prime example of a successful high-throughput screening campaign aimed at identifying inhibitors of a specific enzymatic pathway. The process typically involves several key stages:
Library Screening: A large and diverse library of small molecules is tested for its ability to inhibit the target enzyme or pathway. In the case of this compound, a library of nearly 24,000 compounds was screened for inhibition of monogalactosyldiacylglycerol (B12364196) (MGDG) synthesis. frontiersin.orgfrontiersin.org This was achieved using a high-throughput assay with E. coli lipid vesicles containing recombinant MGD1, a key enzyme in MGDG synthesis. frontiersin.org
Hit Identification and Validation: Initial "hits" from the primary screen are subjected to further testing to confirm their activity and eliminate false positives. This often involves dose-response curves to determine the potency of the inhibitor.
Lead Optimization: Promising hits undergo chemical modification to improve their potency, selectivity, and other properties. Following the initial screen that identified the chemical family of this compound, a new set of molecules with similar chemical structures was synthesized and tested, leading to the selection of this compound and Galvestine-2 as potent inhibitors. frontiersin.orgfrontiersin.org
Target Deconvolution: Once a potent inhibitor is identified, the next critical step is to determine its precise molecular target(s). For this compound, it was shown to be a competitive inhibitor of MGDG synthases (MGD1, MGD2, and MGD3) with respect to the diacylglycerol (DAG) substrate. frontiersin.orgasm.org
This systematic approach allows for the discovery of novel chemical probes that can be used to modulate specific biological processes, providing valuable tools for basic research and potential starting points for drug development. virologyresearchservices.comnih.gov
Integration with Phenotypic Screening and Mutagenesis
The utility of this compound extends beyond its initial discovery, as it is now employed in phenotypic screens and mutagenesis studies to identify new genes and pathways involved in lipid metabolism.
Phenotypic Screening: By observing the effects of this compound on whole organisms or cells, researchers can gain insights into the physiological roles of its target pathway. nih.govplos.org For example, treating Arabidopsis thaliana with this compound leads to a reduction in MGDG content and impairs chloroplast development, highlighting the essential role of MGDG synthesis in these processes. nih.govprobechem.com Such phenotypic analyses complement genetic approaches and provide a dynamic way to study gene function. nih.gov
Chemical Genetic Screens: this compound can be used in screens to identify genetic mutations that either enhance or suppress its effects. This can reveal novel components of the targeted pathway or parallel pathways that compensate for its inhibition. For instance, a screen for mutants resistant to the effects of this compound could identify genes involved in its uptake, metabolism, or efflux, or novel enzymes that can bypass the inhibited step.
Suppressor Mutagenesis: In cases where a mutation in a specific gene leads to a detrimental phenotype, applying a chemical inhibitor like this compound can sometimes rescue or modify this phenotype. This approach was used in studies of human apurinic/apyrimidinic endonuclease, where random mutagenesis of an inactive mutant followed by phenotypic screening led to the isolation of a suppressor mutation. nih.gov A similar strategy could be employed with this compound to explore the genetic network surrounding MGDG synthesis.
The integration of chemical tools like this compound with genetic and phenotypic approaches provides a powerful platform for dissecting complex biological systems and understanding the intricate web of interactions that govern cellular processes. beutlerlab.org
In Vitro and In Vivo Assay Systems
A variety of in vitro and in vivo assay systems are utilized to characterize the effects of this compound on enzyme activity, lipid synthesis, and cellular morphology.
Enzyme Activity Assays and Inhibition Kinetics
Enzyme activity assays are fundamental for characterizing the mechanism of action of inhibitors like this compound. creative-biolabs.com These assays directly measure the rate of an enzymatic reaction and how it is affected by the presence of an inhibitor.
Methodology: A typical enzyme assay for MGDG synthase would involve incubating the purified or recombinant enzyme with its substrates, UDP-galactose and diacylglycerol (DAG), and measuring the formation of the product, MGDG. The activity can be monitored using various detection methods, often involving radiolabeled substrates.
Inhibition Kinetics: To determine the nature of inhibition by this compound, kinetic studies are performed by measuring the enzyme's reaction rate at different substrate and inhibitor concentrations. These studies revealed that this compound acts as a competitive inhibitor with respect to DAG for MGD1, MGD2, and MGD3. frontiersin.org This means that this compound binds to the same active site as DAG, preventing the substrate from binding and the reaction from proceeding.
IC50 Determination: The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This compound has an IC50 of 10 µM for MGDG synthase. probechem.com
The data derived from these assays are crucial for understanding how this compound exerts its effects at the molecular level.
Table 1: Inhibition of MGDG Synthase by this compound
| Parameter | Value | Reference |
|---|---|---|
| Inhibitor | This compound | frontiersin.org |
| Target Enzyme | MGDG Synthase (MGD1, MGD2, MGD3) | frontiersin.org |
| Type of Inhibition | Competitive with diacylglycerol (DAG) | frontiersin.org |
Metabolic Labeling Techniques for Lipid Synthesis (e.g., [14C]-acetate incorporation)
Metabolic labeling is a powerful technique to trace the flow of atoms through metabolic pathways and assess the in vivo effects of inhibitors like this compound on lipid synthesis. thermofisher.comcreative-proteomics.com
Principle: Cells or organisms are supplied with a precursor molecule containing a detectable isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H). thermofisher.com For lipid synthesis, [¹⁴C]-acetate is a commonly used precursor as it is readily taken up by cells and converted into acetyl-CoA, the building block for fatty acids. nih.gov
Application with this compound: To study the impact of this compound on lipid metabolism, Arabidopsis seedlings were treated with the inhibitor and then incubated with [¹⁴C]-acetate. researchgate.net The lipids were subsequently extracted and separated by two-dimensional thin-layer chromatography. The amount of radioactivity incorporated into different lipid species, such as MGDG and phosphatidylcholine, was then quantified. researchgate.net
Findings: These experiments demonstrated that treatment with this compound significantly reduced the incorporation of [¹⁴C]-acetate into MGDG, providing direct evidence that this compound inhibits MGDG synthesis in living plants. researchgate.net This technique allows for a dynamic view of how the inhibition of a single enzymatic step can impact the entire lipid metabolic network.
Table 2: Effect of this compound on [¹⁴C]-acetate Incorporation into MGDG in Arabidopsis
| Treatment | Radioactivity in MGDG (Normalized) | Reference |
|---|---|---|
| Control (0 µM this compound) | 100% | researchgate.net |
| 100 µM this compound | Significantly reduced | researchgate.net |
Advanced Imaging and Electron Microscopy for Cellular Analysis
Advanced imaging techniques, particularly electron microscopy, provide high-resolution views of cellular structures and are invaluable for assessing the morphological consequences of inhibiting MGDG synthesis with this compound. mdpi.comnih.gov
Transmission Electron Microscopy (TEM): TEM is used to visualize the ultrastructure of cells and organelles. In studies involving this compound, TEM has been employed to examine the effects of the inhibitor on chloroplast morphology in Arabidopsis thaliana. researchgate.net
Cellular Effects of this compound: Treatment with this compound resulted in observable changes in chloroplast structure. researchgate.net As MGDG is the most abundant lipid in thylakoid membranes within chloroplasts, its reduced synthesis due to this compound treatment directly impacts the biogenesis and integrity of these photosynthetic membranes. nih.gov
Correlative Imaging: In modern cell biology, light microscopy and electron microscopy are often used in a correlative manner. mdpi.com For instance, fluorescently tagged proteins or lipids could be visualized in living cells treated with this compound, and the same cells could then be processed for electron microscopy to examine the ultrastructural details of the observed changes. This powerful combination allows for a comprehensive understanding of the inhibitor's effects from the molecular to the subcellular level.
These advanced imaging approaches are crucial for linking the biochemical effects of this compound to the observable changes in cell structure and function. humanitas-research.com
Comprehensive Lipidomic and Transcriptomic Profiling
This compound serves as a critical tool in functional genomics and lipidomics for elucidating the pathways of galactolipid synthesis and their impact on cellular homeostasis, particularly in plants and microalgae. Its specific inhibitory action on monogalactosyldiacylglycerol (MGDG) synthases allows researchers to induce metabolic changes that can be comprehensively profiled at both the lipid and transcript levels. nih.govasm.orgprobechem.com
Lipidomic analyses have been central to understanding the functional consequences of MGDG synthase inhibition by this compound. In the model plant Arabidopsis thaliana, treatment with this compound leads to a quantifiable reduction in the total MGDG content. probechem.com This inhibition prompts a remodeling of the glycerolipid profile. Detailed analysis by gas chromatography following lipid extraction and two-dimensional thin-layer chromatography reveals significant alterations in the acyl profiles of major lipid classes. For instance, studies have documented changes in the fatty acid composition of both MGDG and the key membrane phospholipid, phosphatidylcholine, following inhibitor treatment. probechem.com
On the transcriptomic front, studies in Arabidopsis have shown that chemical inhibition with this compound corresponds with changes in gene expression. asm.org Specifically, a decrease in the abundance of gene transcripts involved in galactolipid synthesis has been observed, providing a molecular snapshot of the plant's response to the disruption of this crucial lipid biosynthesis pathway. asm.org This integrated -omics approach, combining lipid and transcript profiling, is invaluable for connecting the enzymatic function of MGDG synthases to the broader regulatory networks governing membrane biogenesis and stress responses.
Table 1: Documented Lipidomic Changes in Arabidopsis thaliana Following this compound Treatment This table is interactive. You can sort and filter the data.
| Lipid Class | Analyte | Observed Change | Analytical Method | Reference |
|---|---|---|---|---|
| Galactolipids | Total MGDG Content | Significant Reduction | Gas Chromatography | probechem.com |
| Galactolipids | MGDG Acyl Profile | Altered Fatty Acid Composition | Gas Chromatography | probechem.com |
| Phospholipids (B1166683) | Phosphatidylcholine Acyl Profile | Altered Fatty Acid Composition | Gas Chromatography | probechem.com |
Computational and Structural Biology
In Silico Screening and Molecular Docking
The discovery of this compound was a result of chemical inhibitor screening rather than large-scale in silico virtual screening campaigns. core.ac.uk As such, there is a limited amount of published literature detailing the use of molecular docking or extensive computational screening to identify this compound as a lead compound.
However, computational modeling has been retrospectively applied to understand its mechanism of action. Three-dimensional modeling of both this compound and the natural substrate of MGDG synthase, diacylglycerol (DAG), has been performed. asm.org These modeling studies revealed that specific parts of the this compound structure can spatially superimpose onto the glycerol (B35011) moiety of DAG. asm.org This structural mimicry, particularly involving the alignment of hydrogen bond acceptors, provides a computational basis for its ability to compete with DAG for the enzyme's active site. asm.org While not a predictive screening method, this approach demonstrates the utility of computational tools in generating hypotheses about the binding mode of small molecule inhibitors.
Structural Analysis of Compound-Target Interactions
The structural basis for this compound's inhibitory activity lies in its function as a competitive inhibitor of MGDG synthases (EC 2.4.1.46). nih.govprobechem.com It specifically competes with the binding of the lipid substrate diacylglycerol (DAG). asm.orgprobechem.com In Arabidopsis thaliana, this compound has been shown to inhibit the three MGDG synthase isoforms: MGD1, MGD2, and MGD3. nih.govuniprot.orguniprot.org
Crystal structures of the target enzyme MGD1 reveal critical features for substrate binding and catalysis. nih.gov The enzyme possesses a long, flexible region of approximately 50 amino acids that is essential for binding DAG. nih.gov It is within this substrate-binding pocket that this compound is thought to interact. The competitive nature of the inhibition suggests that the piperidinyl-benzimidazolone core of this compound occupies the same binding site as the DAG molecule, preventing the catalytic transfer of galactose from UDP-galactose to form MGDG. asm.orgnih.gov The mode of action involves the inhibitor binding at or near the substrate-binding and/or catalytic sites. asm.org
Structure-activity relationship (SAR) studies, conducted by screening a library of piperidinyl-benzimidazolone analogs, have provided further insight into the key structural motifs required for biological activity. nih.govasm.org These studies, which analyze how chemical modifications affect the inhibitory potency against parasites like Toxoplasma gondii and Plasmodium falciparum, help to define the pharmacophore. nih.govresearchgate.net The piperidinyl-benzimidazolone scaffold itself is recognized as a key feature for inhibitors of enzymes involved in glycerolipid metabolism that manipulate DAG and phosphatidic acid. nih.govresearchgate.net
Table 2: Structure-Activity Relationship (SAR) Insights for the Piperidinyl-Benzimidazolone Scaffold This table is interactive. You can sort and filter the data.
| Structural Moiety | SAR Finding | Implication | Reference |
|---|---|---|---|
| Piperidinyl-benzimidazolone Core | Essential scaffold for activity against DAG-manipulating enzymes. | This core structure is the primary pharmacophore. | nih.govasm.orgresearchgate.net |
| Dibenzylamido Ethoxy Group (Part C) | Modifications can alter target selectivity (e.g., between parasite species). | Avoidance of this group might limit off-target effects. | asm.org |
| Substitutions on Benzimidazolone (Part A) | Changes in this part can improve efficacy. | Allows for optimization of potency. | asm.org |
| Substitutions on Piperidine (Part B) | Changes in this part can improve efficacy. | Allows for optimization of potency and selectivity. | asm.org |
Future Research Directions and Translational Potential
Elucidation of Unidentified Downstream Targets and Pathways
While Galvestine-1 is known to directly inhibit MGDG synthases by competing with diacylglycerol, its full impact on cellular signaling and metabolic networks is not yet completely understood. researchgate.net The whole-genome transcriptional response of Arabidopsis to this compound treatment indicates that the inhibition of MGDG synthesis triggers a complex cascade of downstream effects, suggesting the involvement of numerous other pathways. researchgate.net Future research is needed to identify these secondary targets and interconnected signaling cascades.
Investigating these downstream effects is crucial, as cellular systems often feature intricate feedback loops and crosstalk between different metabolic pathways. For instance, studies on other molecular inhibitors have shown that targeting a single node, like IκB kinase β (IKKβ), can regulate both the NF-κB and mTOR pathways, which are critical in cell growth and inflammation. nih.gov Similarly, the inhibition of one pathway can lead to compensatory activation of another, as seen in the interplay between the PI3K and RAS/MEK pathways in certain cancer cells. aacrjournals.org Defining the broader cellular response to this compound could reveal novel regulatory mechanisms in lipid homeostasis and how cells adapt to disruptions in the synthesis of essential membrane components like MGDG. researchgate.net Advanced techniques, such as microarray analysis of laser-captured, inhibitor-treated neurons, have demonstrated the capacity to map widespread genomic changes resulting from the knockdown of a single gene, a strategy that could be adapted to characterize the full spectrum of this compound's influence. plos.org
Rational Design of Next-Generation this compound Analogs with Enhanced Properties
The chemical scaffold of this compound, a piperidinyl-benzimidazolone derivative, presents a promising starting point for the rational design of new analogs with improved characteristics. medecinesciences.org Rational design strategies, which involve informed modifications to a molecule's structure to enhance its function, could be employed to develop next-generation inhibitors. nih.govplos.org The goal would be to create compounds with greater potency, higher specificity for different MGDG synthase isoforms (e.g., MGD1, MGD2, MGD3 in Arabidopsis), or altered pharmacokinetic properties for use in different organisms or systems. medecinesciences.org
For example, the process could involve creating a soluble, stable protein domain that mimics a natural binding partner to act as a competitor, a technique used in developing immunoadhesins. nih.govresearchgate.net By analyzing the structure of the this compound binding site on MGDG synthase, researchers can design modifications to improve its affinity and efficacy. This approach has been successfully used to create live-attenuated vaccines by introducing specific, non-reverting mutations into viral genomes to disrupt virulence loci. plos.org A striking resemblance has been noted between this compound and a series of inhibitors for human enzymes, such as phospholipase D (PLD), which are studied for their roles in cancer. medecinesciences.org This structural parallel suggests that a targeted chemical library based on the this compound scaffold could yield analogs with novel biological activities. medecinesciences.org
Unraveling Untapped Biological Roles in Diverse Organisms
The biological functions of MGDG and the effects of its inhibition have been primarily studied in plants like Arabidopsis thaliana. nih.govresearchgate.net However, galactolipids are fundamental components of photosynthetic membranes across a wide range of organisms, including cyanobacteria and various algae. medecinesciences.org Future research should aim to unravel the biological roles of this compound and the importance of MGDG synthesis in these diverse life forms. Applying this compound to different species could reveal conserved and unique aspects of lipid metabolism and its regulation.
There is evidence that key regulatory genes and pathways are conserved across vast evolutionary distances. For example, phylogenomic studies have identified orthologs of sleep-related genes, such as those for potassium channels and molecular chaperones, in Epsilonproteobacteria, highlighting deep evolutionary roots for certain biological processes. biorxiv.org Given that the piperidinyl-benzimidazolone scaffold of this compound is also found in inhibitors of mammalian enzymes like PLD1 and PLD2, it raises the intriguing possibility of off-target or analogous effects in animal cells. medecinesciences.org Investigating the impact of this compound in non-plant organisms could therefore uncover previously unknown functions of galactolipid-related pathways or identify novel therapeutic targets.
Potential Contributions to Agricultural Biotechnology and Algal Biofuel Production
The ability to modulate galactolipid synthesis with this compound has significant translational potential in biotechnology. frontiersin.org In agriculture, the precise control of lipid metabolism could lead to the development of crops with enhanced traits. nih.govisaaa.org Since MGDG is essential for the biogenesis and function of photosynthetic membranes, manipulating its levels could influence plant growth, development, and stress responses. nih.gov While genetic engineering is a powerful tool, chemical genetics using inhibitors like this compound offers a rapid method to study gene function and identify targets for crop improvement. isaaa.org
In the field of renewable energy, this compound could be instrumental in advancing algal biofuel production. frontiersin.orgmdpi.com Microalgae are a promising source for biofuels due to their high lipid content and rapid growth. iomcworld.org A key strategy in improving biofuel yield involves altering lipid metabolism to increase the accumulation of triacylglycerols (TAGs), the precursors to biodiesel. This compound has been used to screen for mutant strains of the microalga Nannochloropsis oculata with re-wired metabolism. frontiersin.org By inhibiting MGDG synthesis, researchers aim to divert the flow of diacylglycerol towards TAG synthesis, potentially creating strains with enhanced production of lipids suitable for biofuel conversion. frontiersin.orggoogle.com This approach, combining a chemical inhibitor with mutagenesis, provides a novel strategy for developing improved microalgal strains for industrial applications. frontiersin.org
Advancements in Chemical Probes for Lipid Metabolism Studies
This compound stands out as a unique chemical probe for the study of glycerolipid homeostasis. nih.govresearchgate.net Its specificity as an inhibitor of MGDG synthase allows researchers to dissect the intricate coordination of lipid metabolism between different cellular compartments, such as the chloroplast and the endoplasmic reticulum. nih.gov The phenotypic analyses of Arabidopsis treated with this compound have complemented findings from genetic and enzymological studies, providing a more complete picture of galactolipid function in processes like flower development and pollen tube elongation. nih.govresearchgate.netfao.org
The development of this compound through a high-throughput chemical screen underscores the power of chemical biology to create tools that can probe complex biological systems in real-time. researchgate.net As a reversible inhibitor, it allows for temporal control over MGDG synthesis, an advantage not offered by genetic knockouts. Future work could focus on developing fluorescently tagged or photo-activatable versions of this compound. Such advanced probes would enable researchers to visualize the inhibitor's distribution within cells and tissues and to control its activity with spatial and temporal precision, further enhancing its utility in studying the dynamic processes of lipid metabolism.
Data Tables
Table 1: Key Compounds in this compound Research This table summarizes the important molecules discussed in the context of this compound and its mechanism of action.
| Compound Name | Role / Significance |
| This compound | A specific inhibitor of MGDG synthase, used as a chemical probe for lipid metabolism. probechem.comresearchgate.net |
| Monogalactosyldiacylglycerol (B12364196) (MGDG) | The primary galactolipid in photosynthetic membranes; its synthesis is inhibited by this compound. nih.govmedecinesciences.org |
| Digalactosyldiacylglycerol (B1163852) (DGDG) | A major galactolipid in photosynthetic membranes, often synthesized from MGDG. nih.govmedecinesciences.org |
| Diacylglycerol (DAG) | A substrate for MGDG synthase; this compound competes with DAG for binding to the enzyme. researchgate.net |
| Halopemide | A compound with a similar piperidinyl-benzimidazolone scaffold to this compound; inhibits human phospholipase D. medecinesciences.org |
| VU0285655 | An inhibitor of human phospholipase D (PLD2), derived from the same chemical family as this compound. medecinesciences.org |
Table 2: Summary of Research Findings and Future Potential of this compound This table outlines key experimental findings related to this compound and highlights its potential in future research and applications.
| Research Area | Key Findings | Future Potential / Direction |
| Downstream Pathways | The whole-genome transcriptional response in Arabidopsis is significantly altered by this compound treatment. researchgate.net | Elucidate the complete network of signaling and metabolic pathways affected by MGDG inhibition to understand cellular homeostasis. researchgate.netplos.org |
| Analog Development | The piperidinyl-benzimidazolone scaffold is shared with inhibitors of other enzymes, including human PLDs. medecinesciences.org | Rational design of new analogs with enhanced potency, specificity, and utility as therapeutic leads or improved research tools. nih.govnih.gov |
| Diverse Organisms | MGDG is crucial for photosynthesis in plants and algae. nih.govmedecinesciences.org | Investigate the effects of this compound in a broader range of organisms (e.g., various algae, cyanobacteria) to uncover conserved or unique metabolic pathways. frontiersin.org |
| Biotechnology | This compound has been used in combination with mutagenesis to screen for microalgae with altered lipid profiles. frontiersin.org | Application in agricultural biotechnology to modulate plant growth and stress tolerance; use in developing microalgae strains for enhanced biofuel production. frontiersin.orgnih.gov |
| Chemical Probes | This compound is a specific, reversible inhibitor of MGDG synthase, allowing for temporal studies of lipid metabolism. nih.govresearchgate.net | Develop advanced chemical probes (e.g., fluorescently tagged) for real-time visualization and control of lipid metabolic studies. |
Q & A
Q. What is the primary biochemical mechanism of Galvestine-1 in plant systems?
this compound inhibits the synthesis of galactolipids (GDG/MGDG), which are critical for photosynthetic membrane biogenesis. This inhibition reduces chlorophyll content, disrupts root development, and alters pollen tube growth by affecting actin dynamics . Methodologically, its effects can be quantified via lipid profiling using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to measure GDG levels in treated vs. untreated tissues .
Q. What standardized protocols are recommended for assessing this compound's inhibitory effects in model plants?
A validated approach involves:
- Dose-response assays : Test concentrations ranging from 1–50 µM to identify non-lethal thresholds (e.g., 10 µM for Arabidopsis pollen tubes) .
- Phenotypic screening : Monitor root length, chlorophyll content, and pollen tube morphology over 6–24 hours .
- Control experiments : Use structural analogs like G0 (inactive this compound derivative) to distinguish target-specific effects from off-target toxicity .
Q. How does this compound influence lipid metabolism in non-photosynthetic tissues?
Beyond photosynthetic membranes, this compound disrupts glycerol phospholipid metabolism, triggering compensatory pathways involving lipid transport systems. Researchers can study this via transcriptomic analysis (RNA-seq) to identify upregulated genes in treated samples, such as those encoding lipid-transfer proteins .
Advanced Research Questions
Q. How can researchers optimize experimental designs to resolve dose-dependent contradictions in this compound's effects across plant species?
Contradictions often arise from species-specific GDG synthesis rates or compensatory pathway activation. To address this:
- Comparative lipidomics : Compare lipid profiles across species (e.g., Arabidopsis vs. maize) under identical treatment conditions .
- Time-course experiments : Track temporal changes in lipid metabolism to differentiate acute vs. adaptive responses .
- Genetic knockouts : Use mutants deficient in GDG synthesis to isolate this compound's primary targets from secondary effects .
Q. What genetic screening strategies have identified compensatory pathways activated under this compound-induced stress?
Forward genetic screens of ~100,000 Arabidopsis mutants revealed resistance genes involved in lipid trafficking and membrane remodeling. Key steps include:
- Mutagenesis : Employ ethyl methanesulfonate (EMS) to generate random mutations.
- Phenotypic selection : Screen for mutants with restored growth under this compound treatment.
- Functional validation : Use CRISPR/Cas9 to confirm candidate gene roles in lipid homeostasis .
Q. How can advanced imaging techniques elucidate this compound's impact on subcellular structures in pollen tubes?
Confocal microscopy with fluorescent probes (e.g., phalloidin for actin, FM4-64 for membrane trafficking) reveals disrupted actin foci and aberrant callose plug deposition in pollen tubes. Quantitative analysis of tube length and vesicle trafficking rates can correlate structural changes with lipidomic data .
Q. What integrated methodologies reconcile this compound's dual roles in developmental inhibition and metabolic pathway discovery?
Combine:
- Multi-omics integration : Link transcriptomic, lipidomic, and phenomic datasets to map GDG synthesis inhibition to downstream developmental defects .
- Chemical-genetic interaction studies : Test this compound efficacy in mutants with altered lipid metabolism to identify synthetic lethal/resistant pathways .
Methodological Considerations
Q. How should researchers validate the specificity of this compound in complex biological systems?
- Competitive inhibition assays : Co-apply this compound with excess GDG precursors to test reversibility of effects.
- Thermal shift assays : Measure protein-ligand binding stability to confirm direct interaction with target enzymes .
- Off-target profiling : Use chemical proteomics to identify unintended binding partners .
Q. What statistical frameworks are robust for analyzing high-throughput screening data from this compound studies?
- Z-score normalization : Identify significant outliers in large-scale mutant screens.
- False discovery rate (FDR) correction : Adjust p-values for multiple comparisons in transcriptomic datasets .
- Principal component analysis (PCA) : Reduce dimensionality in lipidomic data to highlight treatment-specific clusters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
